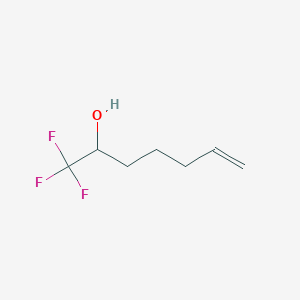

1,1,1-Trifluoro-6-hepten-2-ol

Description

1,1,1-Trifluoro-6-hepten-2-ol is a fluorinated secondary alcohol with the molecular formula C₇H₁₁F₃O. Its structure features a seven-carbon chain with a hydroxyl group (-OH) at position 2, a trifluoromethyl (-CF₃) group at position 1, and a double bond at position 6 (between carbons 6 and 7). This combination of functional groups imparts unique physicochemical properties, including enhanced acidity of the hydroxyl group due to the electron-withdrawing effect of the trifluoromethyl group and increased lipophilicity from the fluorine atoms. The compound is primarily utilized in pharmaceutical and agrochemical research as a chiral building block or intermediate in synthetic pathways.

Properties

Molecular Formula |

C7H11F3O |

|---|---|

Molecular Weight |

168.16 g/mol |

IUPAC Name |

1,1,1-trifluorohept-6-en-2-ol |

InChI |

InChI=1S/C7H11F3O/c1-2-3-4-5-6(11)7(8,9)10/h2,6,11H,1,3-5H2 |

InChI Key |

XRJQTZTXSBLNLI-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCC(C(F)(F)F)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1,1,1-Trifluoro-6-hepten-2-ol with analogous fluorinated alcohols, focusing on structural features, physicochemical properties, and applications.

Structural Analog: (S)-(-)-1,1,1-Trifluorododecan-2-ol

This compound, documented in the Catalog of Rare Chemicals (2017), shares the trifluoromethyl and hydroxyl groups at positions 1 and 2, respectively, but differs in chain length and saturation.

Key Differences:

| Property | 1,1,1-Trifluoro-6-hepten-2-ol | (S)-(-)-1,1,1-Trifluorododecan-2-ol |

|---|---|---|

| Chain Length | 7 carbons (heptenyl) | 12 carbons (dodecyl) |

| Saturation | Unsaturated (C6–C7 double bond) | Fully saturated |

| Molecular Weight | 168.16 g/mol | 240.30 g/mol |

| Stereochemistry | Not specified in literature | (S)-configured chiral center |

Impact on Properties:

- Boiling Point : The longer alkyl chain in the dodecan derivative increases van der Waals interactions, resulting in a higher boiling point compared to the hepten analog.

- Reactivity : The double bond in 1,1,1-Trifluoro-6-hepten-2-ol makes it susceptible to oxidation or electrophilic addition reactions, unlike the saturated dodecan compound.

- Acidity: Both compounds exhibit lower pKa values (~9–10) than non-fluorinated alcohols (pKa ~15–16) due to the electron-withdrawing -CF₃ group. However, the longer alkyl chain in the dodecan derivative may slightly reduce acidity compared to the hepten analog.

Broader Context: Fluorinated Alcohols in Industry

- Chain Length vs. Solubility : Shorter chains (e.g., hepten derivatives) exhibit better solubility in polar aprotic solvents, whereas longer chains (e.g., dodecan derivatives) favor lipid membranes.

- Double Bonds and Stability : Unsaturated analogs like 1,1,1-Trifluoro-6-hepten-2-ol may face stability challenges during storage but offer versatility in polymerization or functionalization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.